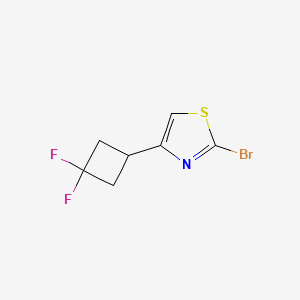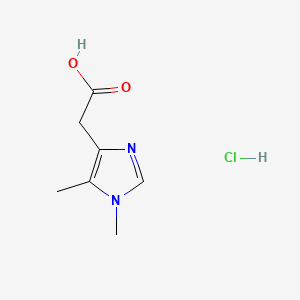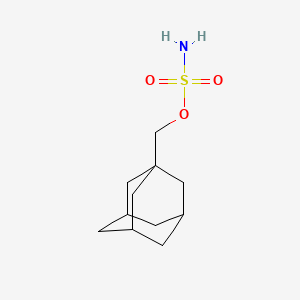
(Adamantan-1-yl)methyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Adamantan-1-yl)methyl sulfamate: is a chemical compound characterized by the presence of an adamantane group attached to a methyl sulfamate moiety Adamantane is a highly stable, diamondoid structure, which imparts unique properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Adamantan-1-yl)methyl sulfamate typically involves the reaction of adamantane derivatives with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: (Adamantan-1-yl)methyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamate group to an amine group.
Substitution: The methyl sulfamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Chemistry: In chemistry, (Adamantan-1-yl)methyl sulfamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a drug candidate. Its stability and unique properties make it a promising scaffold for designing new pharmaceuticals.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may exhibit antiviral, antibacterial, or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of advanced materials. Its stability and structural properties make it suitable for applications in coatings, polymers, and other materials.
Mechanism of Action
The mechanism of action of (Adamantan-1-yl)methyl sulfamate involves its interaction with specific molecular targets. The adamantane group enhances the compound’s stability and facilitates its binding to target molecules. The sulfamate group can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Adamantane: The parent compound, known for its stability and use in various applications.
Amantadine: A derivative of adamantane used as an antiviral and antiparkinsonian drug.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness: (Adamantan-1-yl)methyl sulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical and biological properties
Properties
CAS No. |
106946-96-7 |
|---|---|
Molecular Formula |
C11H19NO3S |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
1-adamantylmethyl sulfamate |
InChI |
InChI=1S/C11H19NO3S/c12-16(13,14)15-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2,(H2,12,13,14) |
InChI Key |
WQYVONSVMMUQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



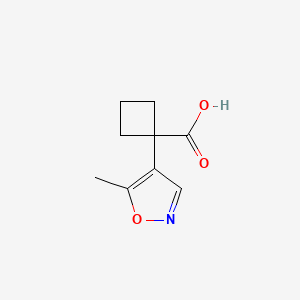
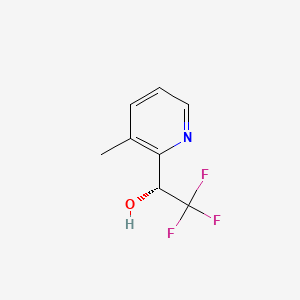
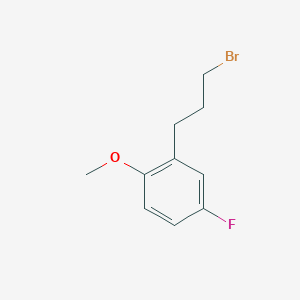
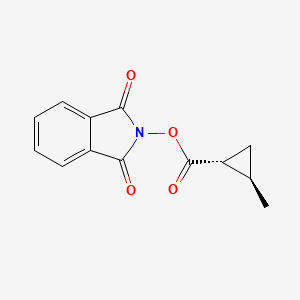
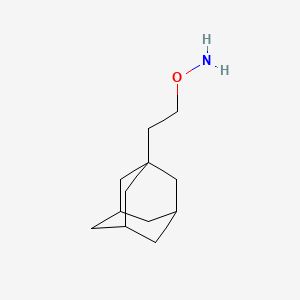
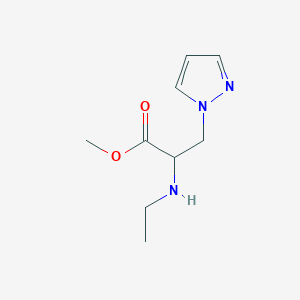
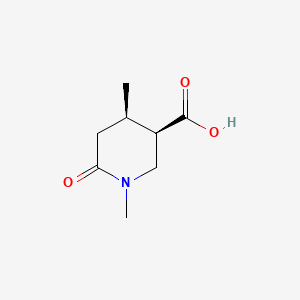
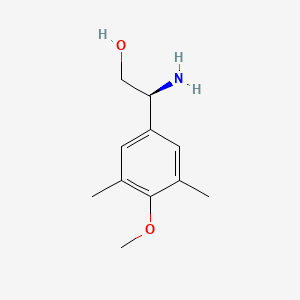
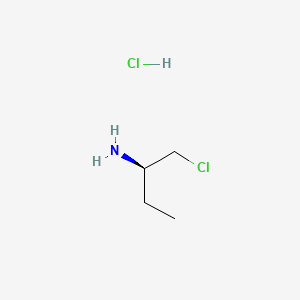
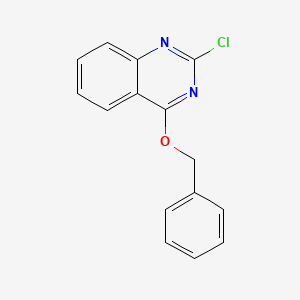
![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
